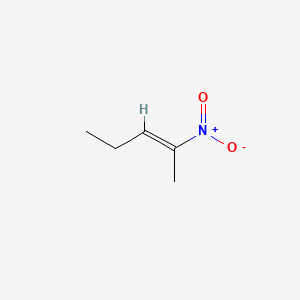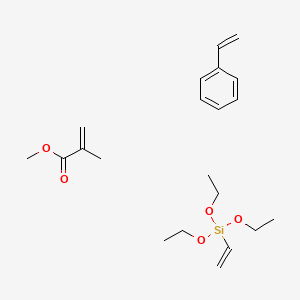
Ethenyl(triethoxy)silane;methyl 2-methylprop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(triethoxy)silane, methyl 2-methylprop-2-enoate, and styrene are three distinct chemical compounds that can be combined to form a polymer with unique properties. Ethenyl(triethoxy)silane is a silane coupling agent used to improve the adhesion between organic polymers and inorganic materials. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, is a monomer used in the production of poly(methyl methacrylate) (PMMA). Styrene is a monomer used in the production of polystyrene and various copolymers. When combined, these compounds can form a polymer with enhanced mechanical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl(triethoxy)silane: This compound can be synthesized by the hydrosilylation of vinyltriethoxysilane with a suitable catalyst, such as platinum or rhodium complexes, under mild conditions.
Methyl 2-methylprop-2-enoate: Methyl methacrylate is typically produced by the esterification of methacrylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Styrene: Styrene is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (600-650°C).
Industrial Production Methods
Ethenyl(triethoxy)silane: Industrial production involves the hydrosilylation of vinyltriethoxysilane using a continuous flow reactor with a platinum catalyst.
Methyl 2-methylprop-2-enoate: Industrial production of methyl methacrylate involves the acetone cyanohydrin (ACH) process, which includes the reaction of acetone cyanohydrin with sulfuric acid to form methacrylamide sulfate, followed by hydrolysis to produce methacrylic acid and subsequent esterification with methanol.
Styrene: Industrial production of styrene involves the catalytic dehydrogenation of ethylbenzene in a multi-tubular reactor with iron oxide catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(triethoxy)silane: Undergoes hydrolysis and condensation reactions to form siloxane bonds.
Methyl 2-methylprop-2-enoate: Undergoes polymerization reactions to form poly(methyl methacrylate) (PMMA).
Styrene: Undergoes polymerization reactions to form polystyrene and copolymers.
Common Reagents and Conditions
Ethenyl(triethoxy)silane: Hydrolysis with water or alcohols in the presence of an acid or base catalyst.
Methyl 2-methylprop-2-enoate: Polymerization with free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under heat or UV light.
Styrene: Polymerization with free radical initiators, such as benzoyl peroxide or AIBN, under heat or UV light.
Major Products Formed
Ethenyl(triethoxy)silane: Forms siloxane polymers and copolymers.
Methyl 2-methylprop-2-enoate: Forms poly(methyl methacrylate) (PMMA).
Styrene: Forms polystyrene and various copolymers.
Applications De Recherche Scientifique
Chemistry: These compounds are used in the synthesis of advanced materials, such as coatings, adhesives, and sealants.
Biology: Methyl 2-methylprop-2-enoate is used in the production of biocompatible materials for medical devices and implants.
Medicine: Ethenyl(triethoxy)silane is used in drug delivery systems to improve the adhesion of active pharmaceutical ingredients to various substrates.
Industry: Styrene is used in the production of plastics, rubber, and resins for various industrial applications.
Mécanisme D'action
Ethenyl(triethoxy)silane: Acts as a coupling agent by forming siloxane bonds with inorganic materials and covalent bonds with organic polymers, enhancing adhesion and mechanical properties.
Methyl 2-methylprop-2-enoate: Polymerizes to form PMMA, which provides excellent optical clarity, chemical resistance, and mechanical strength.
Styrene: Polymerizes to form polystyrene, which is used for its rigidity, transparency, and ease of processing.
Comparaison Avec Des Composés Similaires
Ethenyl(triethoxy)silane: Similar compounds include vinyltrimethoxysilane and vinyltriacetoxysilane, which also act as coupling agents but differ in their hydrolysis and condensation rates.
Methyl 2-methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate, which differ in their alkyl ester groups and resulting polymer properties.
Styrene: Similar compounds include alpha-methylstyrene and divinylbenzene, which differ in their polymerization behavior and resulting polymer properties.
These compounds, when combined, offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form strong, durable polymers with specific characteristics makes them essential in the development of advanced materials.
Propriétés
Numéro CAS |
25214-28-2 |
|---|---|
Formule moléculaire |
C21H34O5Si |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
ethenyl(triethoxy)silane;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H18O3Si.C8H8.C5H8O2/c1-5-9-12(8-4,10-6-2)11-7-3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h8H,4-7H2,1-3H3;2-7H,1H2;1H2,2-3H3 |
Clé InChI |
LDTYODKRCDQYEP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C=C)(OCC)OCC.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Numéros CAS associés |
25214-28-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


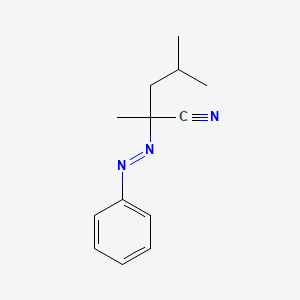

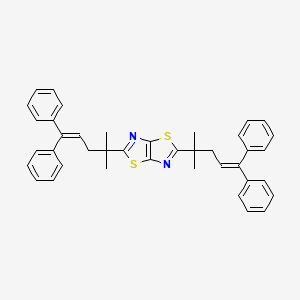
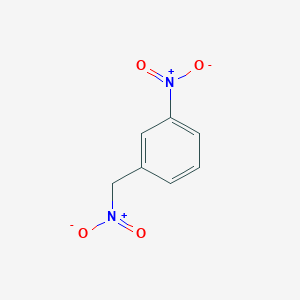

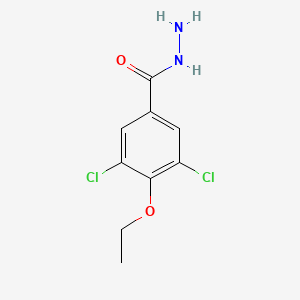
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
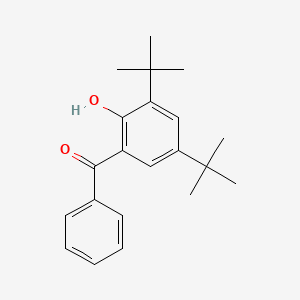
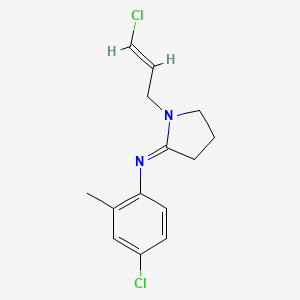
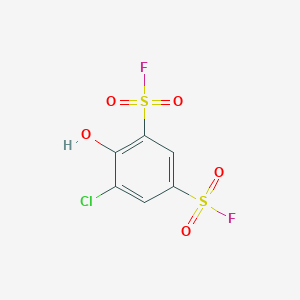
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)

